molecular formula C10H14S B14297252 2-(Hex-1-EN-1-YL)thiophene CAS No. 124960-15-2

2-(Hex-1-EN-1-YL)thiophene

Cat. No.: B14297252
CAS No.: 124960-15-2
M. Wt: 166.29 g/mol
InChI Key: SQUMLJZLJQVYOB-UHFFFAOYSA-N
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Description

2-(Hex-1-en-1-yl)thiophene is a thiophene derivative featuring a hexene chain attached at the 2-position of the aromatic heterocycle. Thiophene-based compounds are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility . For instance, alkenyl-substituted thiophenes are often intermediates in synthesizing functionalized polymers or bioactive molecules, leveraging the reactivity of the alkene moiety .

Properties

CAS No.

124960-15-2

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-hex-1-enylthiophene

InChI

InChI=1S/C10H14S/c1-2-3-4-5-7-10-8-6-9-11-10/h5-9H,2-4H2,1H3

InChI Key

SQUMLJZLJQVYOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with hex-1-en-1-yl halides under basic conditions. This method typically uses a palladium catalyst to facilitate the coupling reaction . Another method involves the use of Grignard reagents, where hex-1-en-1-yl magnesium bromide reacts with thiophene .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce substituted thiophenes efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-EN-1-YL)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The hexene chain in 2-(Hex-1-en-1-yl)thiophene introduces flexibility and hydrophobicity, contrasting with cyclic or shorter-chain analogs. For example:

  • 2-(Cyclopent-1-en-3-yl)thiophene () contains a rigid cyclopentene ring, which enhances steric hindrance and reduces conformational mobility compared to the linear hexene chain. This difference impacts solubility and crystallinity, as cyclic systems often favor ordered packing .
  • Benzimidazole-thiophene hybrids () exhibit planar fused-ring systems, enabling strong π-π stacking for electronic applications. The hexene substituent in 2-(Hex-1-en-1-yl)thiophene may disrupt such stacking, altering charge-transport properties .

Crystallographic and Electronic Properties

Crystal structures of thiophene derivatives (e.g., ) reveal that bulky substituents disrupt planar conformations, reducing conjugation lengths. The hexene chain’s flexibility may lead to amorphous morphologies, whereas cyclic analogs (e.g., cyclopentene-thiophene) favor crystalline phases .

Data Table: Key Comparative Parameters

Compound Substituent Synthesis Method Yield/Reactivity Key Applications Reference
2-(Hex-1-en-1-yl)thiophene C₆H₁₁ (linear alkene) Not explicitly reported N/A Hypothesized: Organic electronics, drug delivery N/A
2-(Cyclopent-1-en-3-yl)thiophene Cyclopentene Acid catalysis High regioselectivity Epoxide precursors
Silylated ethynyl-thiophene -C≡C-SiMe₃ TBAF-mediated desilylation 85% yield Molecular electronics
Benzimidazole-thiophene Fused heterocycle Crystallization-driven Planar π-stacking Optoelectronic materials

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